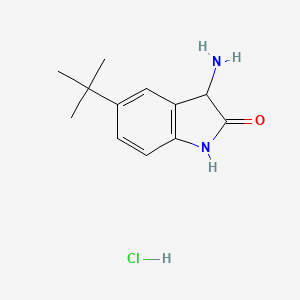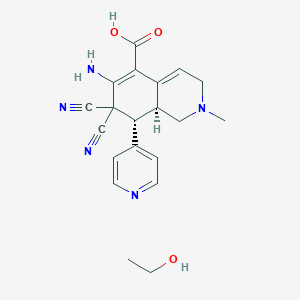
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including our compound of interest, have been extensively studied for their potential in treating cancer. They can interact with various biological pathways that are crucial in cancer cell proliferation and survival. For instance, some indole derivatives have been shown to inhibit the activity of tyrosine kinases, enzymes that are often overactive in cancer cells .
Antimicrobial Activity
The indole nucleus is known to possess antimicrobial properties. Research has indicated that modifications to the indole structure, such as those present in 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride, can enhance this activity. These compounds can be effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics .
Neurodegenerative Disorders
Indoles have been implicated in the treatment of neurodegenerative disorders due to their ability to modulate neurotransmitter systems. Derivatives of indole are being explored for their neuroprotective effects and their potential to improve cognitive functions in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of indole derivatives make them candidates for the development of new pain relief medications. They work by inhibiting the synthesis of pro-inflammatory cytokines and mediators involved in the sensation of pain .
Cardiovascular Diseases
Indole derivatives can influence cardiovascular health by affecting the vascular endothelium and smooth muscle cells. They have been studied for their vasodilatory effects and potential to prevent atherosclerosis, a leading cause of heart attacks and strokes .
Antiviral and Antiparasitic Applications
Research has shown that indole derivatives can exhibit antiviral activities against a variety of RNA and DNA viruses. Additionally, they have been tested for their antiparasitic effects, particularly in the treatment of diseases like malaria .
Agricultural Applications
Indole derivatives are also significant in agriculture. They can act as growth promoters and are involved in the synthesis of plant hormones like auxins. This makes them useful in enhancing crop yields and improving resistance to pests .
Material Science
The structural properties of indole derivatives lend themselves to applications in material science. They can be used in the synthesis of organic semiconductors and as components in light-emitting diodes (LEDs) and other electronic devices .
Propriétés
IUPAC Name |
3-amino-5-tert-butyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9;/h4-6,10H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFOCNLHQTLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1461706-05-7 | |
| Record name | 2H-Indol-2-one, 3-amino-5-(1,1-dimethylethyl)-1,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)
![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)


